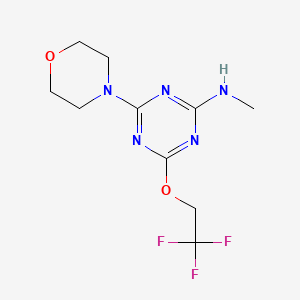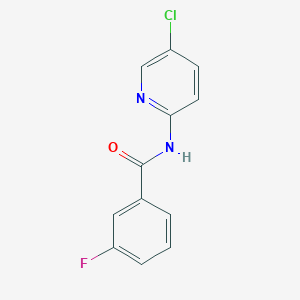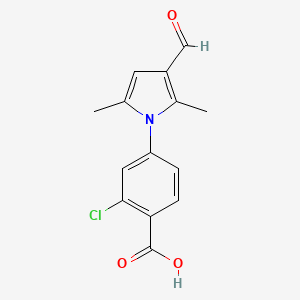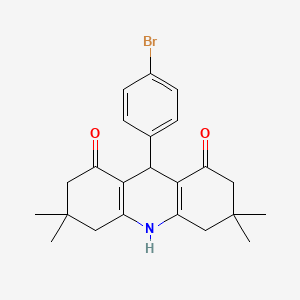![molecular formula C20H20O3 B5718239 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5718239.png)
7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one, also known as DMDD, is a synthetic compound that belongs to the family of coumarins. DMDD has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one exerts its therapeutic effects by modulating various cellular pathways. In cancer cells, 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell proliferation and survival. In inflammation, 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one reduces oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway and inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. In cancer cells, 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one inhibits cell proliferation, induces apoptosis, and reduces tumor growth. In inflammation, 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one reduces the production of pro-inflammatory cytokines and inhibits the infiltration of immune cells. In neurological disorders, 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one reduces oxidative stress, inflammation, and neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has several advantages for lab experiments. It is easy to synthesize and has a high yield. 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is also stable and can be stored for a long time. However, 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has some limitations for lab experiments. It is insoluble in water, which makes it difficult to administer to cells or animals. 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one also has low bioavailability, which limits its therapeutic potential.
Direcciones Futuras
There are several future directions for 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one research. In cancer research, 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one could be combined with other chemotherapeutic agents to enhance its anti-cancer effects. 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one could also be tested in animal models to evaluate its in vivo efficacy. In inflammation, 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one could be tested in human clinical trials to evaluate its safety and efficacy. In neurological disorders, 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one could be tested in animal models to evaluate its neuroprotective effects. 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one could also be modified to enhance its solubility and bioavailability.
Conclusion:
In conclusion, 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one exerts its therapeutic effects by modulating various cellular pathways. 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has several advantages for lab experiments but also has some limitations. There are several future directions for 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one research, including testing its efficacy in animal models and human clinical trials.
Métodos De Síntesis
7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one can be synthesized using a multi-step process. The first step involves the reaction of 2,5-dimethylbenzyl bromide with sodium methoxide to form 2,5-dimethylbenzyl methyl ether. The second step involves the reaction of 2,5-dimethylbenzyl methyl ether with 4-hydroxy-6-methyl-2H-pyran-2-one to form 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one. The overall yield of 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one synthesis is around 40%.
Aplicaciones Científicas De Investigación
7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been extensively studied for its therapeutic potential in various diseases. In cancer research, 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
7-[(2,5-dimethylphenyl)methoxy]-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-12-5-6-13(2)16(9-12)11-22-18-8-7-17-14(3)10-19(21)23-20(17)15(18)4/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQKIYHLZPVUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5718157.png)
![2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5718180.png)



![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5718209.png)

![4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5718215.png)

![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B5718233.png)
![N-(4-chlorophenyl)-2-[(2-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5718240.png)

